molecular formula C11H10FN3O2 B1397242 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1150703-55-1

1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1397242
CAS No.: 1150703-55-1
M. Wt: 235.21 g/mol
InChI Key: SKINLZKUUMTHQE-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Scientific Research Applications

1. Synthesis and Structural Analysis

A study by Shtabova et al. (2005) detailed the synthesis and structural analysis of triazole derivatives, focusing on the experimental and quantum-chemical determinations of the structure. This research contributes to understanding the molecular architecture and potential reactivity of compounds like 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

2. π-hole Tetrel Bonding Interactions

Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including 1-(3-fluorophenyl) derivatives. The study, presented in CrystEngComm, provides insights into the molecular interactions and potential applications in material sciences or molecular engineering.

3. Synthesis of Fluoroalkylated Triazoles

Peng and Zhu (2003) reported the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, indicating the methods for regiospecific 1,3-dipolar cycloaddition reactions crucial in the creation of fluoroalkylated triazole compounds. This research, documented in Tetrahedron, is relevant for developing new triazole-based compounds.

4. Antiproliferative Applications

A study by Li et al. (2019) in Molecules investigated the synthesis of dehydroabietic acid hybrids containing 1,2,3-triazole moiety, including the specific compound of interest. They found that these hybrids exhibit significant cytotoxicity, suggesting their potential as antitumor agents.

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the triazole ring, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .

Result of Action

Based on the potential biological activities associated with similar compounds , it could be hypothesized that this compound may have a range of effects, depending on its specific targets.

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. For instance, the presence of protons (as in an acidic environment) could potentially lead to the oxidation of an alkyl side chain to a carboxylic acid functional group . .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKINLZKUUMTHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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